N-(3-hydroxyphenyl)-2-phenylpropanamide
Description
N-(3-hydroxyphenyl)-2-phenylpropanamide is an amide derivative featuring a 3-hydroxyphenyl group attached to the amide nitrogen and a 2-phenylpropanoyl backbone. This balance of hydrophilic and hydrophobic moieties may influence its pharmacokinetic properties and biological activity.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.29 |
IUPAC Name |
N-(3-hydroxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C15H15NO2/c1-11(12-6-3-2-4-7-12)15(18)16-13-8-5-9-14(17)10-13/h2-11,17H,1H3,(H,16,18) |
InChI Key |
PWIMSGRVSBGIJP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between N-(3-hydroxyphenyl)-2-phenylpropanamide and related compounds:
Stability Considerations :
- The 3-hydroxyphenyl group in the target compound may participate in hydrogen bonding, enhancing solubility but increasing susceptibility to oxidation.
- Chlorine or methoxy substituents in analogs (e.g., ) improve lipophilicity and metabolic stability but may introduce toxicity risks .
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